molecular formula C24H31FN2O3S B2729941 4-(2-Fluorophenoxy)-1'-((3-methylbenzyl)sulfonyl)-1,4'-bipiperidine CAS No. 1705693-12-4

4-(2-Fluorophenoxy)-1'-((3-methylbenzyl)sulfonyl)-1,4'-bipiperidine

Cat. No.: B2729941
CAS No.: 1705693-12-4
M. Wt: 446.58
InChI Key: SSOMATQZZCELQU-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)-1'-((3-methylbenzyl)sulfonyl)-1,4'-bipiperidine is a synthetic small molecule featuring a bipiperidine core substituted with a 2-fluorophenoxy group and a 3-methylbenzylsulfonyl moiety. Compounds with piperidine sulfonamide structures are of significant interest in medicinal chemistry and pharmacological research, often investigated for their potential to interact with various neurological targets . For instance, structurally related sulfonyl piperidine derivatives have been explored for their role in treating prokineticin-mediated diseases , while other piperidine analogues are known as high-affinity ligands for the dopamine transporter (DAT) . Similarly, N-substituted piperidine compounds have been developed as potent inverse agonists for the 5-HT2A serotonin receptor, indicating potential applications in central nervous system (CNS) disorder research . The integration of the fluorophenoxy and benzylsulfonyl groups is designed to modulate the molecule's lipophilicity, binding affinity, and metabolic stability, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-[(3-methylphenyl)methylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O3S/c1-19-5-4-6-20(17-19)18-31(28,29)27-15-9-21(10-16-27)26-13-11-22(12-14-26)30-24-8-3-2-7-23(24)25/h2-8,17,21-22H,9-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOMATQZZCELQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving piperidine derivatives.

    Introduction of the Fluorophenoxy Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenol derivative reacts with a suitable electrophile.

    Attachment of the Methylbenzylsulfonyl Group: This step can be achieved through sulfonylation reactions, where a methylbenzylsulfonyl chloride reacts with the bipiperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-Fluorophenoxy)-1'-((3-methylbenzyl)sulfonyl)-1,4'-bipiperidine and related bipiperidine derivatives:

Compound Name / Identifier Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Synthesis Yield (if reported) Reference
This compound C25H28FN3O3S* ~477.5 2-fluorophenoxy, 3-methylbenzyl sulfonyl Under investigation N/A
Pipamperone (1'-[4-(4-fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide) C23H30FN3O2 411.5 4-fluorophenyl, carboxamide Antipsychotic (D2 receptor) N/A
4-(3,4-Dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]-[1,4'-bipiperidine]-1'-carboxamide C24H29Cl2N3O4S 526.48 3,4-dichlorophenoxy, 4-methylphenyl sulfonyl Not specified N/A
BI86835 (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethylimidazol-4-yl)sulfonyl]-1,4'-bipiperidine) C21H27ClF3N5O3S 521.98 Pyridinyloxy, dimethylimidazole sulfonyl Research use (e.g., kinase inhibition) 60% (HPLC purification)
7e ([1,4'-bipiperidine]-1'-carboxylate derivative) C34H33N3O6 579.6 Chromenyl diphenyl, bipiperidine carboxylate Antiarrhythmic (scutellarein analog) 64.3%

Note: The molecular formula for the target compound is inferred from structurally similar compounds in and .

Key Structural and Functional Insights :

This contrasts with pipamperone, which uses a carboxamide group for D2 receptor binding . Sulfonyl vs. Carboxamide: Sulfonyl groups (e.g., in BI86835 and the target compound) are generally more metabolically stable than carboxamides (e.g., pipamperone), suggesting longer half-lives in vivo .

Synthetic Accessibility :

  • Bipiperidine derivatives with sulfonyl groups (e.g., BI86835) are synthesized via coupling reactions using reagents like HBTU and Hunig’s base, achieving moderate yields (60%) after HPLC purification . In contrast, carboxylate derivatives (e.g., 7e) are synthesized via chloride-mediated reactions with yields up to 79% .

Pharmacological Potential: Pipamperone’s antipsychotic activity is well-documented, while sulfonyl-substituted analogs (e.g., BI86835) are explored for kinase or antiviral targets due to their bulky, electron-withdrawing substituents . The target compound’s 3-methylbenzyl sulfonyl group could modulate selectivity for neurological or antimicrobial receptors.

Physicochemical Properties: Molecular weight and polarity vary significantly: Pipamperone (411.5 Da) is smaller and less polar than BI86835 (521.98 Da) or the dichlorophenoxy derivative (526.48 Da). Higher molecular weight compounds may face challenges in oral bioavailability .

Biological Activity

The compound 4-(2-Fluorophenoxy)-1'-((3-methylbenzyl)sulfonyl)-1,4'-bipiperidine , identified by its CAS number 1705693-12-4 , is a bipiperidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a fluorophenoxy group and a sulfonyl moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C24_{24}H31_{31}FN2_2O3_3S
  • Molecular Weight : 446.6 g/mol
  • Structure : The compound consists of a bipiperidine core substituted with a 2-fluorophenoxy and a 3-methylbenzylsulfonyl group.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antioxidant properties
  • Anti-inflammatory effects
  • Neuroprotective activities

The biological activity of bipiperidine derivatives can be attributed to their ability to interact with various molecular targets, influencing pathways related to oxidative stress and inflammation. The presence of the sulfonyl group is particularly noteworthy as it has been shown to enhance the interaction with specific proteins involved in cellular signaling pathways.

Antioxidant and Neuroprotective Effects

A study highlighted the role of sulfone derivatives in activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This pathway induces the expression of antioxidant enzymes, thereby providing neuroprotection in models of neurodegenerative diseases such as Parkinson's disease (PD).

Study ModelCompoundEffective ConcentrationBiological ActivityReference
MPTP-induced PD modelThis compound1–10 µMAntioxidant, Neuroprotection
HEK293 cellsThis compound10 µMNeuroprotection

Case Studies

In one notable case study involving MPTP-induced PD models, administration of related sulfone compounds showed a marked decrease in neuroinflammation and an increase in the expression of Nrf2-dependent antioxidant genes. These findings suggest that the compound may exert protective effects against neurotoxic damage.

Comparative Analysis with Similar Compounds

To better understand the efficacy of This compound , it is useful to compare it with other sulfone derivatives known for similar activities:

Compound NameStructureBiological ActivityReference
Vinyl SulfoneC6_{6}H6_{6}O2_{2}SAntioxidant, Nrf2 activation
SulforaphaneC6_{6}H11_{11}N3_{3}O2_{2}SAntioxidant, anti-inflammatory

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